2-(Diisopropylamino)ethanol
Overview
Description
2-(Diisopropylamino)ethanol, also known as N,N-Diisopropylethanolamine, is a chemical compound with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol . It is a colorless to light yellow liquid that is slightly soluble in water and has a boiling point of approximately 187-192°C . This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals .
Mechanism of Action
Target of Action
2-(Diisopropylamino)ethanol, also known as N,N-Diisopropylethanolamine, is a versatile compound used in the synthesis of various organic chemical products and pharmaceuticals . .
Mode of Action
The mode of action of this compound is largely dependent on the specific context of its use. In the production of pharmaceuticals, it may act as a precursor or an intermediate, participating in various chemical reactions to form the desired product .
Biochemical Pathways
It is known to be involved in the synthesis of various organic compounds and pharmaceuticals .
Pharmacokinetics
It is known that the compound is a colorless liquid, with a density of 0826 g/mL at 25°C, a boiling point of 187-192°C, and a vapor pressure of less than 1 mmHg at 20°C .
Result of Action
The result of the action of this compound is largely dependent on the specific context of its use. In the production of pharmaceuticals, it contributes to the formation of the desired product .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, as it is used in reactions at temperatures between 30-50°C . Additionally, it should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Diisopropylamino)ethanol can be synthesized by reacting diisopropylamine with ethylene oxide in the presence of water . The reaction is typically carried out at a temperature range of 30-50°C, and the reaction mixture is then subjected to atmospheric distillation to remove low and medium boiling point impurities . Finally, vacuum distillation is performed to obtain the pure product .
Industrial Production Methods: In an industrial setting, diisopropylamine and water are introduced into a reaction tank and cooled to 0-5°C . Ethylene oxide is then added to the mixture, and the reaction is allowed to proceed at 30-50°C . The reaction mixture is distilled under atmospheric pressure to remove impurities, followed by vacuum distillation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Diisopropylamino)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Major Products:
Scientific Research Applications
2-(Diisopropylamino)ethanol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-(Diisopropylamino)ethanol can be compared with other similar compounds such as:
- 2-(Diethylamino)ethanol
- 2-(Dimethylamino)ethanol
- 2-(Ethylamino)ethanol
- 2-(Methylamino)ethanol
Uniqueness: this compound is unique due to its specific steric and electronic properties imparted by the diisopropyl groups . These properties influence its reactivity and make it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-[di(propan-2-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWUVGFIXPNBDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Record name | N,N-DIISOPROPYL ETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17744 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021822 | |
Record name | N,N-Diisopropylaminoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-diisopropyl ethanolamine appears as a colorless liquid. Slightly soluble in water and less dense than water. Severely irritates skin and eyes. Used to make other chemicals. | |
Record name | N,N-DIISOPROPYL ETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17744 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
175 °F (NFPA, 2010) | |
Record name | N,N-DIISOPROPYL ETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17744 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
96-80-0 | |
Record name | N,N-DIISOPROPYL ETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17744 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-(Diisopropylamino)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Monoethanoldiisopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Diisopropylamino)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45475 | |
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Record name | Ethanol, 2-[bis(1-methylethyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Diisopropylaminoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-diisopropylaminoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOETHANOLDIISOPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK7FND4TJZ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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